molecular formula C24H33N3O4S B2445176 2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 946241-04-9

2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2445176
CAS RN: 946241-04-9
M. Wt: 459.61
InChI Key: UHKPGOYQPASXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H33N3O4S and its molecular weight is 459.61. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agents and Topoisomerase I Targeting

Recent studies have identified novel anticancer agents with potent topoisomerase I-targeting activity. Compounds similar to the specified molecule, specifically those with modifications at key positions of their structures, have shown significant cytotoxic activity. These modifications include the substitution of groups that enhance the molecule's ability to interact with topoisomerase I, a critical enzyme involved in DNA replication and cell division. This suggests the potential of these compounds in developing new anticancer therapies. The study conducted by Ruchelman et al. (2004) highlights the impact of varied substituents on the anticancer efficacy of these compounds, demonstrating potent TOP1-targeting activity and effective inhibition of tumor growth in vivo in a non-estrogen responsive breast tumor cell line when administered orally or by injection (Ruchelman et al., 2004).

Synthesis of Tetrahydroprotoberberines and Alkaloids

The enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids from a deprotonated α-aminonitrile, as described by Blank and Opatz (2011), showcases the chemical versatility of similar compounds. Their methodology provides a pathway for the preparation of various alkaloids, demonstrating the compound's role in synthesizing complex structures that could have applications in medicinal chemistry and drug development (Blank & Opatz, 2011).

Novel Potential Alkaloidal Systems

The study by Nagarajan et al. (1994) explores the simultaneous formation of novel alkaloidal systems through the condensation of similar compounds. This research unveils new pathways for synthesizing complex organic structures that could have implications in discovering new pharmacologically active substances. The structural diversity achieved in these syntheses highlights the potential for these compounds in contributing to the development of new drugs with unique mechanisms of action (Nagarajan et al., 1994).

Inhibition of Enzymatic Activities

Compounds incorporating similar structural motifs have been investigated for their inhibitory profiles against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The research by Lolak et al. (2020) indicates that these compounds show moderate to potent inhibitory activity against these enzymes, suggesting their potential use in treating neurodegenerative diseases and conditions related to enzyme dysfunction (Lolak et al., 2020).

properties

IUPAC Name

2,5-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4S/c1-26-12-6-7-18-15-19(8-10-21(18)26)22(27-13-4-5-14-27)17-25-32(28,29)24-16-20(30-2)9-11-23(24)31-3/h8-11,15-16,22,25H,4-7,12-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKPGOYQPASXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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